molecular formula C13H12O2 B8323727 4-(5-Methyl-furan-2-ylmethyl)-benzaldehyde

4-(5-Methyl-furan-2-ylmethyl)-benzaldehyde

Cat. No. B8323727
M. Wt: 200.23 g/mol
InChI Key: UXUWQDXHZJMOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-furan-2-ylmethyl)-benzaldehyde is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Methyl-furan-2-ylmethyl)-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methyl-furan-2-ylmethyl)-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(5-Methyl-furan-2-ylmethyl)-benzaldehyde

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

4-[(5-methylfuran-2-yl)methyl]benzaldehyde

InChI

InChI=1S/C13H12O2/c1-10-2-7-13(15-10)8-11-3-5-12(9-14)6-4-11/h2-7,9H,8H2,1H3

InChI Key

UXUWQDXHZJMOGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CC2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of (4-(5-methyl-furan-2-ylmethyl)-phenyl)-methanol (350 mg, 1.7 mmol) obtained in Manufacturing Example 46-1-2 and dichloromethane (10 mL) was added manganese dioxide (3.5 g, 4.7 mmol) at room temperature, which was stirred overnight at room temperature. The reaction mixture was filtered through a Celite pad, and the filtrate was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:6) to obtain the title compound (100 mg, 29%).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
29%

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